molecular formula C13H7F9N2 B6592431 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole CAS No. 204130-95-0

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole

Cat. No.: B6592431
CAS No.: 204130-95-0
M. Wt: 362.19 g/mol
InChI Key: SVXMNQVFCJCBTQ-UHFFFAOYSA-N
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Description

3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole is a fluorinated pyrazole derivative. This compound is characterized by the presence of a nonafluorobutyl group and a phenyl group attached to a pyrazole ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, such as high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with fluorinated ketones or aldehydes. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorinated group can enhance the compound’s ability to penetrate cell membranes and increase its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Nonafluorobutyl)-1-phenyl-1H-pyrazole
  • 3-(Nonafluorobutyl)-5-methyl-1H-pyrazole
  • 3-(Nonafluorobutyl)-5-ethyl-1H-pyrazole

Uniqueness

3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole stands out due to the presence of both a nonafluorobutyl group and a phenyl group, which impart unique chemical properties. The combination of these groups enhances the compound’s thermal stability, chemical resistance, and potential bioactivity compared to other similar compounds.

Properties

IUPAC Name

5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9N2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9-6-8(23-24-9)7-4-2-1-3-5-7/h1-6H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMNQVFCJCBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896163
Record name 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204130-95-0
Record name 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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